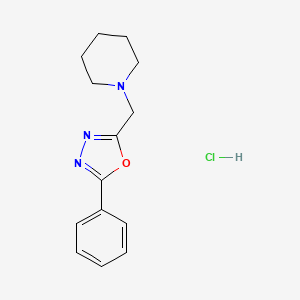
3,4-Hexanofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Hexanofuran-2,5-dione is a chemical compound that belongs to the furanone family. It is also known as 2,5-diketohexane or levulinic acid. This chemical compound has gained significant attention in recent years due to its potential applications in various fields, including scientific research.
Scientific Research Applications
Homogeneous Catalysis in Biomass Conversion
3,4-Hexanofuran-2,5-dione derivatives, such as 2,5-hexanedione and 2,5-dimethyl-furan, have been effectively hydrogenated using homogeneous catalysts like Ru(triphos)(CH3CN)32 in aqueous acidic media. This process, operating at temperatures between 150 and 200 °C, achieves up to 96% yields, showcasing the potential of this compound derivatives in the sustainable production of chemicals from biomass (Latifi et al., 2017).
Structural and Spectroscopic Analysis
The molecular structure of 3,4-difluorofuran-2,5-dione has been determined through various spectroscopic techniques, including electron diffraction and microwave spectroscopy. This research provides essential insights into the compound's geometry and physical properties, facilitating its application in more complex chemical synthesis and material science projects (Abdo et al., 1999).
Building Blocks for Pharmaceutical Synthesis
This compound derivatives serve as crucial intermediates in the synthesis of complex molecules, including carbapenem antibiotics. The versatility of these compounds allows for the development of novel therapeutic agents, demonstrating the chemical's significance in drug discovery and development (Katagiri et al., 1985).
Atmospheric Chemistry and Environmental Impact
Studies on the OH radical-initiated reaction of 3-hexene-2,5-dione, a derivative of this compound, provide valuable information on the atmospheric degradation of volatile organic compounds. These insights are crucial for understanding the environmental impact of organic pollutants and developing strategies for their mitigation (Bethel et al., 2001).
Advanced Material Synthesis
The compound has also found applications in the synthesis of advanced materials, such as polymers and luminescent films. For example, derivatives of this compound have been used to toughen polylactide, a biodegradable and bioactive polyester derived from renewable resources, illustrating the compound's role in developing new materials with enhanced properties (Jing & Hillmyer, 2008).
properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[c]furan-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-7-5-3-1-2-4-6-8(7)10(12)13-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHJNFNJPLZGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride](/img/structure/B2649399.png)
![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/no-structure.png)

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2649404.png)

![5-chloro-2-(methylsulfanyl)-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyrimidine-4-carboxamide](/img/structure/B2649408.png)
